Superior GPR35 Agonist Potency of 2-Bromo-3,5-dimethoxypyrazine Compared to Structurally Related Analogs
2-Bromo-3,5-dimethoxypyrazine exhibits an IC₅₀ of 650 nM and an EC₅₀ of 700 nM as an agonist of GPR35 in human HT-29 cells [1]. This potency is 4.4-fold greater than that of CHEMBL4103860 (IC₅₀ = 2.89 × 10³ nM) and 2.6-fold greater than CHEMBL4081445 (IC₅₀ = 1.69 × 10³ nM) when measured under comparable assay conditions [2]. The 2-bromo-3,5-dimethoxy substitution pattern is a key determinant of this enhanced activity.
| Evidence Dimension | GPR35 agonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 650 nM |
| Comparator Or Baseline | CHEMBL4103860 (IC₅₀ = 2.89 × 10³ nM); CHEMBL4081445 (IC₅₀ = 1.69 × 10³ nM) |
| Quantified Difference | 4.4-fold greater potency vs CHEMBL4103860; 2.6-fold greater potency vs CHEMBL4081445 |
| Conditions | Agonist activity at GPR35 in human HT-29 cells assessed as induction of cell desensitization to 1 µM zaprinast; preincubation for 1 hr followed by zaprinast stimulation |
Why This Matters
Higher potency in a validated cellular assay translates to potentially lower effective doses and improved therapeutic windows in GPR35-targeted drug discovery programs.
- [1] BindingDB. (2024). BDBM50259865 (CHEMBL4066109). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259865 View Source
- [2] BindingDB. (2024). BDBM50259846 (CHEMBL4103860) and BDBM50259866 (CHEMBL4081445). Retrieved from https://bindingdb.org View Source
